REACTION_CXSMILES
|
[CH2:1]1[CH2:5]OC[CH2:2]1.CCO.C[C:10]([CH3:13])([O-:12])[CH3:11].[K+].Br[CH:16]([C:22](OCC)=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C1COCC1.[Cl-].[Na+].O>[O:12]1[C:10]2[CH:13]=[CH:2][CH:1]=[CH:5][C:11]=2[CH:22]=[C:16]1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:0.1,2.3,6.7.8|
|
Name
|
salicyl aldehyde
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
THF EtOH
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
57.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
brine
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for one hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-neck round bottomed flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube
|
Type
|
CUSTOM
|
Details
|
A milky yellow precipitate is formed during the addition
|
Type
|
STIRRING
|
Details
|
After stirring for one hr at room temperature
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
remaining after an additional 40 min
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
ADDITION
|
Details
|
mixed with crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate (1 L)
|
Type
|
WASH
|
Details
|
The organic phase is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
affords a deep brown oil
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |